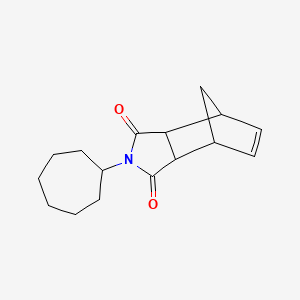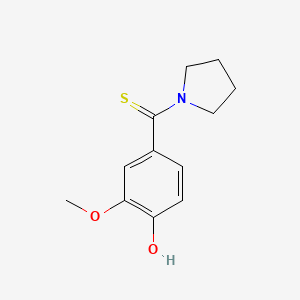![molecular formula C20H22N4 B10892458 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-C]quinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of quinazoline derivatives with triazole precursors. One common method includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process leads to the formation of intermediate [1,2,4]triazolo[4,3-C]-quinazolines, which then undergo Dimroth rearrangement to yield the desired [1,2,4]triazolo[1,5-C]quinazolines .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
作用機序
The mechanism of action of 2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as adenosine and benzodiazepine receptors. The compound’s ability to form hydrogen bonds and its high dipole moment facilitate these interactions, leading to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-C]quinazolines: These compounds share a similar core structure but differ in the position of the triazole ring fusion.
Quinazolinones: These compounds have a similar quinazoline core but lack the triazole ring.
Triazoloquinazolines: A broader class that includes various triazole-quinazoline fused systems
Uniqueness
2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline is unique due to its adamantylmethyl group, which imparts distinct steric and electronic properties.
特性
分子式 |
C20H22N4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-(1-adamantylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H22N4/c1-2-4-17-16(3-1)19-22-18(23-24(19)12-21-17)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2 |
InChIキー |
LXIQDDBVAZZIGG-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=CC=CC=C6C5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
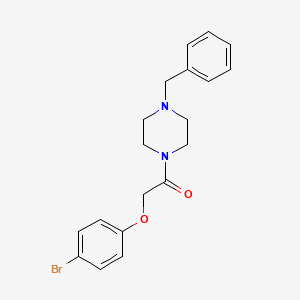
![methyl 4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10892395.png)
![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
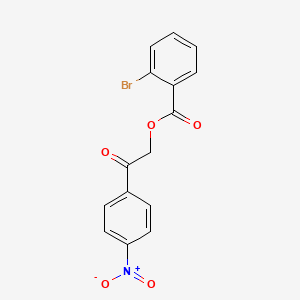
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
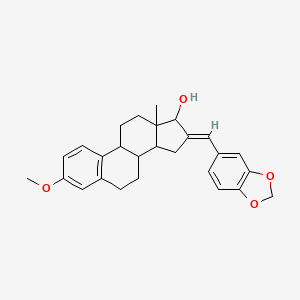
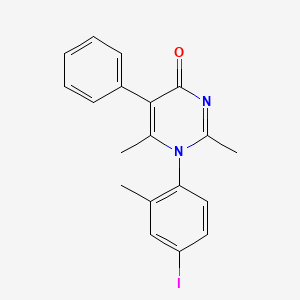
![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
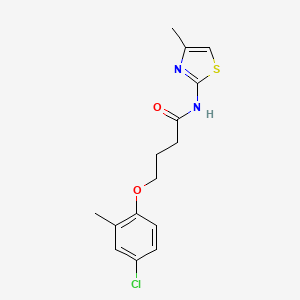
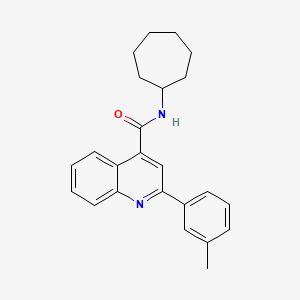
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892433.png)
